ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDG582 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrrole ring: This is achieved through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the thiazole ring: This involves a cyclization reaction using a thioamide and a haloketone.
Functionalization of the furan ring:
Industrial Production Methods
Industrial production of MDG582 can be scaled up using continuous flow chemistry techniques, which allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
MDG582 undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
MDG582 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand for PPARγ, making it useful in studying metabolic pathways.
Medicine: Potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
MDG582 exerts its effects by binding to the peroxisome proliferator-activated receptor gamma (PPARγ). This binding activates the receptor, leading to the transcription of genes involved in glucose and lipid metabolism. The activation of PPARγ improves insulin sensitivity and reduces inflammation, making it a potential therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another PPARγ ligand used in the treatment of diabetes.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Troglitazone: An older PPARγ ligand with similar properties but withdrawn due to safety concerns
Uniqueness of MDG582
MDG582 is unique due to its specific structural features, which confer higher selectivity and potency as a PPARγ ligand compared to other similar compounds. Its unique combination of functional groups allows for more targeted interactions with the receptor, leading to improved therapeutic outcomes and reduced side effects.
Properties
Molecular Formula |
C21H18N2O6S2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 2-[4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H18N2O6S2/c1-4-28-20(27)18-11(3)22-21(31-18)23-15(12-8-7-10(2)29-12)14(17(25)19(23)26)16(24)13-6-5-9-30-13/h5-9,15,25H,4H2,1-3H3 |
InChI Key |
XBXOQQAVCTYUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(O4)C)C |
Origin of Product |
United States |
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